molecular formula C23H18Cl2N4O3 B2555409 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 923191-96-2

2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No. B2555409
CAS RN: 923191-96-2
M. Wt: 469.32
InChI Key: FCIVXZBYVPMRTR-UHFFFAOYSA-N
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Description

2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H18Cl2N4O3 and its molecular weight is 469.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

One study discusses the three-component reaction involving tautomeric amidines and 3-ferrocenylmethylidene-2,4-pentanedione, leading to the formation of pyrimidine and piperidone derivatives along with polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. The structural elucidation was based on IR, 1H- and 13C-NMR spectroscopy, mass spectrometry, and elemental analysis, highlighting the complex's potential in materials science and coordination chemistry (Klimova et al., 2013).

Another research project presented a synthetic route to 2-(pyrimidin-2'-yl)acetic acids and esters, providing foundational chemistry for further modifications and applications of pyrimidine derivatives in drug design and synthesis (Brown & Waring, 1977).

Anticancer Activity

Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives aimed at discovering new anticancer agents showed that attaching different aryloxy groups to the C2 of the pyrimidine ring resulted in compounds with appreciable cancer cell growth inhibition. This study illustrates the compound's role in the development of targeted anticancer therapies (Al-Sanea et al., 2020).

Antimicrobial Activity

A series of pyrimidinones and oxazinones derivatives fused with thiophene rings were synthesized as antimicrobial agents, showcasing the compound's versatility and potential in addressing antibiotic resistance. The antimicrobial screening demonstrated good antibacterial and antifungal activities, comparable to reference drugs (Hossan et al., 2012).

Crystal Structure Analysis

Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and similar compounds were analyzed, revealing a folded conformation about the methylene C atom of the thioacetamide bridge. This analysis contributes to the understanding of the molecular structure and potential interactions in biological systems (Subasri et al., 2016).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-chlorobenzaldehyde with barbituric acid to form 4-chlorobenzylbarbituric acid. This intermediate is then reacted with 3-chloro-4-methylaniline to form the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "barbituric acid", "3-chloro-4-methylaniline" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with barbituric acid in the presence of a base such as potassium hydroxide to form 4-chlorobenzylbarbituric acid.", "Step 2: Reaction of 4-chlorobenzylbarbituric acid with 3-chloro-4-methylaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide." ] }

CAS RN

923191-96-2

Molecular Formula

C23H18Cl2N4O3

Molecular Weight

469.32

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H18Cl2N4O3/c1-14-4-9-17(11-18(14)25)27-20(30)13-28-19-3-2-10-26-21(19)22(31)29(23(28)32)12-15-5-7-16(24)8-6-15/h2-11H,12-13H2,1H3,(H,27,30)

InChI Key

FCIVXZBYVPMRTR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)Cl

solubility

not available

Origin of Product

United States

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